Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate is a complex organophosphorus compound It is characterized by the presence of a lithium ion coordinated to a phosphanyl-substituted benzylidene amino group and a dimethylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate typically involves the following steps:
Formation of the Benzylidene Amino Intermediate: This step involves the condensation of 2-(diphenylphosphanyl)benzaldehyde with an appropriate amine to form the benzylidene amino intermediate.
Lithiation: The intermediate is then treated with a lithium reagent, such as n-butyllithium, under controlled conditions to introduce the lithium ion.
Esterification: The final step involves the esterification of the lithiated intermediate with 3,3-dimethylbutanoic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The benzylidene amino group can be reduced to form the corresponding amine.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate has several scientific research applications:
Catalysis: It can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate involves its interaction with molecular targets such as transition metals. The phosphanyl group can coordinate to metal centers, influencing the reactivity and selectivity of catalytic processes. The benzylidene amino group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s behavior.
Comparison with Similar Compounds
Similar Compounds
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylpentanoate: Similar structure but with a different alkyl chain length.
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylhexanoate: Another analog with a longer alkyl chain.
Uniqueness
Lithium (S,E)-2-((2-(diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and material science applications.
Properties
Molecular Formula |
C25H25LiNO2P |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
lithium;(2S)-2-[(2-diphenylphosphanylphenyl)methylideneamino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C25H26NO2P.Li/c1-25(2,3)23(24(27)28)26-18-19-12-10-11-17-22(19)29(20-13-6-4-7-14-20)21-15-8-5-9-16-21;/h4-18,23H,1-3H3,(H,27,28);/q;+1/p-1/t23-;/m1./s1 |
InChI Key |
CQAXSMDQRFNLQG-GNAFDRTKSA-M |
Isomeric SMILES |
[Li+].CC(C)(C)[C@@H](C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
[Li+].CC(C)(C)C(C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.